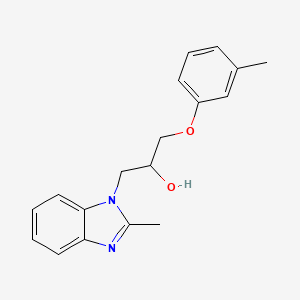
N'-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-3-phenylpropanohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-3-phenylpropanohydrazide, also known as DCPH, is a hydrazide compound that has been of interest to researchers in the field of medicinal chemistry due to its potential therapeutic applications. DCPH has been found to exhibit a wide range of biological activities, including anti-inflammatory, antitumor, and antifungal effects. In
Aplicaciones Científicas De Investigación
N'-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-3-phenylpropanohydrazide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines such as TNF-α and IL-6. N'-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-3-phenylpropanohydrazide has also been found to have antitumor effects by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, N'-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-3-phenylpropanohydrazide has been shown to have antifungal activity against Candida albicans and Aspergillus fumigatus.
Mecanismo De Acción
The mechanism of action of N'-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-3-phenylpropanohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N'-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-3-phenylpropanohydrazide has been shown to inhibit the activity of COX-2, an enzyme involved in the production of inflammatory prostaglandins. It has also been shown to inhibit the NF-κB signaling pathway, which is involved in the production of inflammatory cytokines. In addition, N'-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-3-phenylpropanohydrazide has been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway.
Biochemical and Physiological Effects
N'-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-3-phenylpropanohydrazide has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. N'-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-3-phenylpropanohydrazide has also been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting tumor angiogenesis. In addition, N'-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-3-phenylpropanohydrazide has been shown to have antifungal activity against Candida albicans and Aspergillus fumigatus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N'-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-3-phenylpropanohydrazide in lab experiments is its broad range of biological activities, which makes it a versatile compound for studying various disease models. Another advantage is its relatively low toxicity, which allows for higher concentrations to be used without causing significant harm to cells or tissues. However, one limitation of using N'-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-3-phenylpropanohydrazide in lab experiments is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on N'-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-3-phenylpropanohydrazide. One area of interest is its potential use as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential use as an anticancer agent, either alone or in combination with other chemotherapeutic agents. Additionally, further research is needed to fully understand the mechanism of action of N'-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-3-phenylpropanohydrazide and to optimize its pharmacokinetic properties for clinical use.
Métodos De Síntesis
The synthesis of N'-(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)-3-phenylpropanohydrazide involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione with hydrazine hydrate, followed by the reaction with 3-phenylpropanoic acid hydrazide. The reaction is carried out under reflux in ethanol, and the resulting product is purified by recrystallization in ethanol.
Propiedades
IUPAC Name |
N'-(5,5-dimethyl-3-oxocyclohexen-1-yl)-3-phenylpropanehydrazide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-17(2)11-14(10-15(20)12-17)18-19-16(21)9-8-13-6-4-3-5-7-13/h3-7,10,18H,8-9,11-12H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZWNFZXERBCTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=CC(=O)C1)NNC(=O)CCC2=CC=CC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(5,5-dimethyl-3-oxocyclohexen-1-yl)-3-phenylpropanehydrazide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(2-chlorobenzyl)thio]-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5204451.png)
![benzyl 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)thio]propanoate](/img/structure/B5204461.png)
![2-(3,4-dimethoxyphenyl)-N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]ethanamine](/img/structure/B5204470.png)
![5-{[4-bromo-5-(4-morpholinyl)-2-furyl]methylene}-1-(3-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5204488.png)
![4-[4-(4-isopropyl-3-methylphenoxy)butyl]morpholine](/img/structure/B5204490.png)

![1-(3,4-dimethoxyphenyl)-3-[(2-ethoxyphenyl)amino]-2-propen-1-one](/img/structure/B5204506.png)
![5-{4-[2-nitro-4-(trifluoromethyl)phenoxy]benzylidene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5204513.png)
![8-methoxy-5'-methyl-5'H-spiro[chromene-2,6'-phenanthridine]](/img/structure/B5204522.png)
![ethyl 4-{[5-(3-bromo-4,5-diethoxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate](/img/structure/B5204528.png)
![1-[6-(4-tert-butylphenoxy)hexyl]pyrrolidine](/img/structure/B5204531.png)
![2-[(5,9-dimethyl[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio]acetamide](/img/structure/B5204538.png)

![2-{[4-benzyl-5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(tert-butyl)acetamide](/img/structure/B5204545.png)